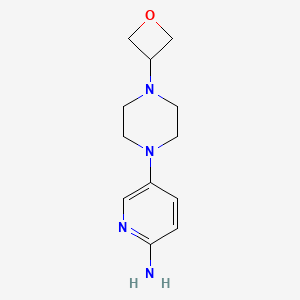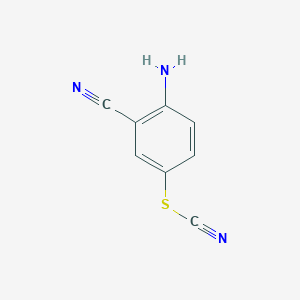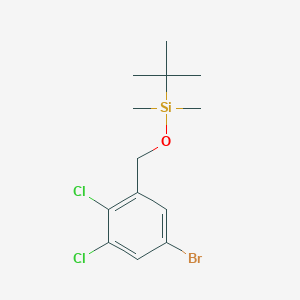
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is a complex organosilicon compound It is characterized by the presence of a bromine atom, two chlorine atoms, and a phenyl group attached to a silicon atom through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromo-2,3-dichlorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-2,3-dichlorobenzyl alcohol+tert-butyldimethylsilyl chloride→[(5-Bromo-2,3-dichlorophenyl)methyl]oxy(1,1-dimethylethyl)dimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenyl group can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce phenolic compounds.
Scientific Research Applications
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for imaging or therapeutic purposes.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, altering their function. The pathways involved may include:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interaction with Cell Membranes: Affecting membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- {[(5-Chloro-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane
- {[(5-Iodo-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane
Uniqueness
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H19BrCl2OSi |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrCl2OSi/c1-13(2,3)18(4,5)17-8-9-6-10(14)7-11(15)12(9)16/h6-7H,8H2,1-5H3 |
InChI Key |
NOZRXTLPXGFTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC(=C1)Br)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)
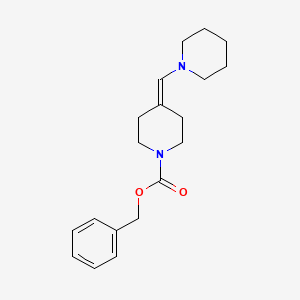
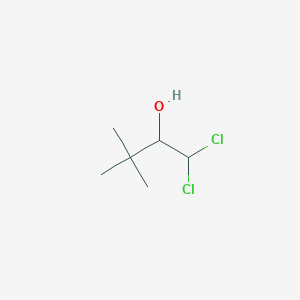

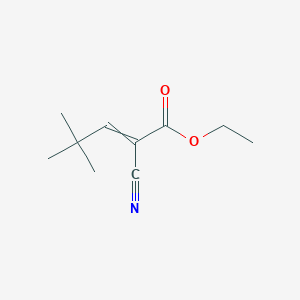

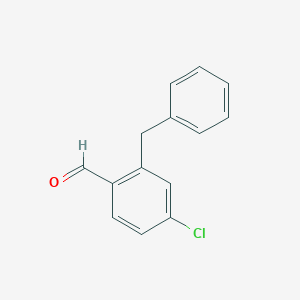
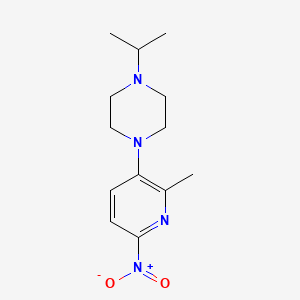
![2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate](/img/structure/B8562283.png)
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
